molecular formula C9H11NO2 B3011136 Ethyl 1-cyanocyclopent-3-ene-1-carboxylate CAS No. 68882-32-6

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate

Cat. No. B3011136
CAS RN: 68882-32-6
M. Wt: 165.192
InChI Key: RDIIJCALQSVZDW-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is a chemical compound that is related to various research areas, including polymerization, photochemistry, and synthesis of complex organic molecules. Although the provided papers do not directly discuss Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or cyclization processes. For instance, the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was achieved through a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile . Similarly, the synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate was improved using microwave activation, suggesting that Ethyl 1-cyanocyclopent-3-ene-1-carboxylate could potentially benefit from such advanced synthesis techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For example, the structure of Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was determined using two-dimensional NMR spectroscopy . X-ray analysis was also used to confirm the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate includes polymerization and cyclization reactions. Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates diradical polymerization of acrylonitrile , while cyclization reactions are evident in the formation of benzo[h]quinazolines from Ethyl 1-Amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the diradical polymerization initiated by Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate is temperature-dependent and follows a specific kinetic equation . The stereochemistry of photochemically produced compounds, such as those derived from ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, is determined using NMR spectroscopy .

Scientific Research Applications

Enzymatic Synthesis and Structural Studies

  • Chemoenzymatic Synthesis : Ethyl (1 S,4 R)-4-hydroxy-2-methylcyclopent-2-ene-1-carboxylate, a compound related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, was used as a building block for chemoenzymatic synthesis, demonstrating its utility in complex molecular constructions (Brémond et al., 2007).
  • Structural Analysis : Structural studies of similar cyclopentene carboxylate derivatives have been conducted using advanced spectroscopy techniques, contributing to our understanding of their molecular properties (Arias-Pérez et al., 1995).

Bioconjugation and Polymerization Applications

  • Bioconjugation Mechanisms : Studies on carbodiimide-mediated amide formation, involving compounds similar to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, have provided insights into bioconjugation processes in aqueous media, relevant to biochemical applications (Nakajima & Ikada, 1995).
  • Polymerization Studies : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, was used in enzymatically catalyzed oxidative polymerization, demonstrating potential applications in polymer chemistry (Pang et al., 2003).

Synthesis of Complex Molecules

  • Synthesis of Heterocyclic Systems : Ethyl 1-cyanocyclopent-3-ene-1-carboxylate and its derivatives have been utilized in the synthesis of complex heterocyclic molecules, illustrating their importance in organic synthesis (Grigoryan, 2018).

Metabolite Analysis in Ethylene Biosynthesis

  • Ethylene Biosynthesis : Research on ethylene biosynthesis in plants has used cyclopropane carboxylic acid derivatives, closely related to Ethyl 1-cyanocyclopent-3-ene-1-carboxylate, for analyzing key metabolites and enzyme activities (Bulens et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 1-cyanocyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIIJCALQSVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate

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